ethyl 2-[2-(1H-indol-3-ylmethylene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-[2-(1H-indol-3-ylmethylene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features an indole moiety, a thiazole ring, and a hydrazone linkage, making it a unique and interesting molecule for scientific research.
Preparation Methods
The synthesis of ethyl 2-[2-(1H-indol-3-ylmethylene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps. One common synthetic route includes the condensation of 1H-indole-3-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with ethyl 2-bromo-4-methylthiazole-5-carboxylate under basic conditions to yield the final product . The reaction conditions often involve the use of solvents such as ethanol or dichloromethane and may require heating to facilitate the reaction .
Chemical Reactions Analysis
Ethyl 2-[2-(1H-indol-3-ylmethylene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole and thiazole moieties.
Condensation: The hydrazone linkage allows for further condensation reactions with aldehydes or ketones to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., acids or bases), and specific temperature controls .
Scientific Research Applications
Ethyl 2-[2-(1H-indol-3-ylmethylene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate has been explored for various scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as a bioactive molecule with applications in studying cellular processes and signaling pathways.
Industry: The compound’s unique structure makes it valuable for developing new materials and chemical products.
Mechanism of Action
The mechanism of action of ethyl 2-[2-(1H-indol-3-ylmethylene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, influencing biological pathways. The hydrazone linkage can interact with nucleophiles, while the thiazole ring may participate in coordination with metal ions. These interactions collectively contribute to the compound’s biological activities .
Comparison with Similar Compounds
Ethyl 2-[2-(1H-indol-3-ylmethylene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate can be compared with other indole derivatives such as:
2-(1H-Indol-3-yl)ethan-1-ol: A simpler indole derivative with different biological activities.
2-(2-(1H-Indol-3-ylmethylene)hydrazino)-2-oxo-N-phenylacetamide: Another complex indole derivative with similar structural features but different functional groups.
The uniqueness of this compound lies in its combination of the indole, thiazole, and hydrazone moieties, which contribute to its diverse chemical reactivity and biological activities.
Properties
CAS No. |
1489265-21-5 |
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Molecular Formula |
C16H16N4O2S |
Molecular Weight |
328.4g/mol |
IUPAC Name |
ethyl 2-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C16H16N4O2S/c1-3-22-15(21)14-10(2)19-16(23-14)20-18-9-11-8-17-13-7-5-4-6-12(11)13/h4-9,17H,3H2,1-2H3,(H,19,20)/b18-9+ |
InChI Key |
TXEVAFMZVNPKTA-GIJQJNRQSA-N |
SMILES |
CCOC(=O)C1=C(N=C(S1)NN=CC2=CNC3=CC=CC=C32)C |
Origin of Product |
United States |
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